molecular formula C19H26N4O3S B2869012 4-Isopropoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine CAS No. 946354-47-8

4-Isopropoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine

Cat. No. B2869012
CAS RN: 946354-47-8
M. Wt: 390.5
InChI Key: BPTXYCRNSJSTFX-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The compound “4-Isopropoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine” falls under this category.


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “4-Isopropoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine” was not found in the available resources.

Scientific Research Applications

Enzyme Inhibition and Treatment of Gout

  • The compound 4-hydroxypyrazolo(3,4-d)pyrimidine (HPP), closely related to your query, has been identified as a potent inhibitor of xanthine oxidase. This enzyme inhibition has implications in the treatment of gout, as it can lower the concentration of uric acid in serum and urine. This discovery led to its use in managing gout conditions (Hall, Holloway, & Scott, 1964).

Potentiation of Anticancer Drugs

  • Another study explored how the inhibition of xanthine oxidase by a related compound can potentiate the effectiveness of certain anticancer drugs, such as 6-mercaptopurine. This demonstrates the potential use of pyrimidine derivatives in enhancing cancer treatment effectiveness (Elion, Callahan, Nathan, Bieber, Rundles, & Hitchings, 1963).

DNA Interaction and Base Pair Modification

  • Pyrimidine derivatives, including those related to your query, have been studied for their ability to interact with DNA and potentially alter base pairing. This has implications in understanding and potentially manipulating genetic material for various applications (Voegel, von Krosigk, & Benner, 1993).

Antiviral and Antimicrobial Applications

  • Pyrimidine derivatives have shown promise in antiviral and antimicrobial applications. Their structure has been manipulated to target specific viruses and bacteria, demonstrating their potential as therapeutic agents in infectious diseases (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Cancer Treatment and Anti-Inflammatory Applications

  • Specific pyrimidine derivatives have been synthesized and evaluated for their antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Some of these compounds have been selected for clinical investigations, particularly for their potent antiemetic activity, which is relevant in cancer treatment and as anti-inflammatory agents (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).

Other Applications

  • Pyrimidine derivatives have been explored for a wide range of other applications, including as antileishmanial agents, in cerebroprotection, in the study of DNA photolyase enzymes, and in photocatalytic degradation, demonstrating the compound's versatile role in scientific research (Pfaller & Marr, 1974).

Future Directions

Pyrimidines have immense significance in the pathophysiology of diseases and are valuable for medical applications . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various receptors such as the5-HT1A receptor . These receptors play a crucial role in neurotransmission and can influence various physiological and psychological processes.

Mode of Action

Related compounds have been shown to exhibitneuroprotective and anti-inflammatory properties . They achieve this by interacting with their targets and initiating changes that lead to the inhibition of certain biochemical pathways.

Biochemical Pathways

The compound appears to affect several biochemical pathways. It has been suggested that it may exert its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play a significant role in cellular function and response to stress, and their modulation can have profound effects on cellular health and survival.

Result of Action

The molecular and cellular effects of the compound’s action seem to be quite significant. It has been suggested that the compound can exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, it can show anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

IUPAC Name

2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-propan-2-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-14(2)26-19-13-18(20-16(4)21-19)22-9-11-23(12-10-22)27(24,25)17-7-5-15(3)6-8-17/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTXYCRNSJSTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine

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